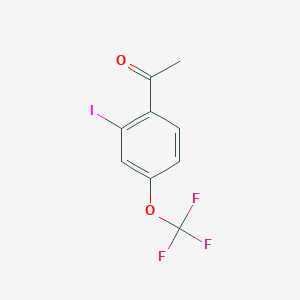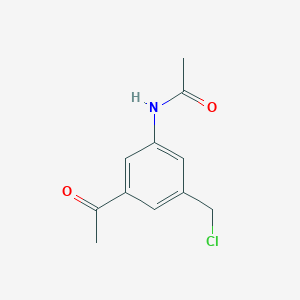
3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a benzyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the pyrrolidine ring: The protected amine is then reacted with a suitable precursor to form the pyrrolidine ring.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine group.
Substitution: The benzyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid through hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: The free amine derivative.
Substitution: The corresponding carboxylic acid or other ester derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of peptide mimetics and other biologically active compounds.
Medicine:
- Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical reactions or biological interactions.
類似化合物との比較
- 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester
- 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-benzoic acid methyl ester
Comparison:
- 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the pyrrolidine ring, which imparts different chemical and biological properties compared to the piperidine or benzoic acid derivatives.
- The pyrrolidine derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and pharmaceutical research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H28N2O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)11-15-9-10-22(12-15)19(26)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24) |
InChIキー |
DTNDHZOHUDGRKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14864080.png)
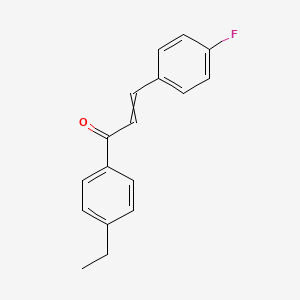

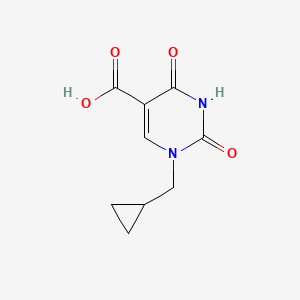
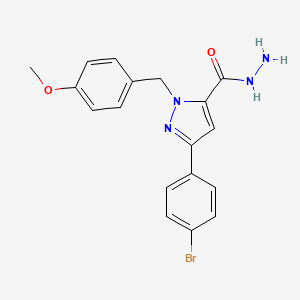
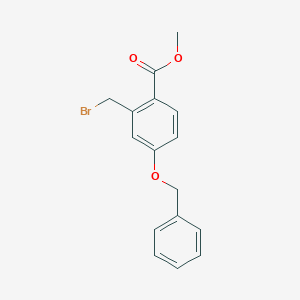
![5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile](/img/structure/B14864109.png)
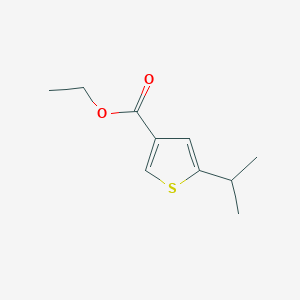
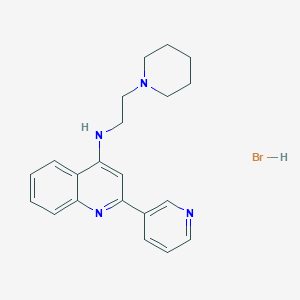
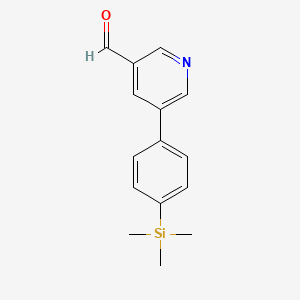
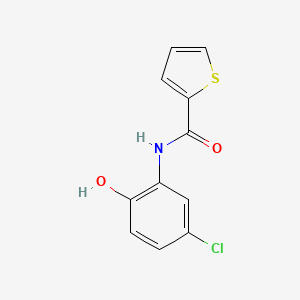
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
